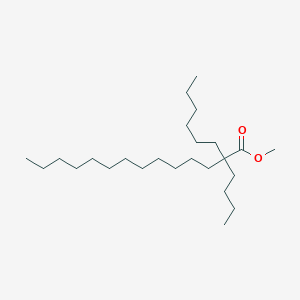
Methyl 2-butyl-2-hexyltetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-butyl-2-hexyltetradecanoate: is an organic compound with the molecular formula C25H50O2 . It is an ester, characterized by the presence of a methyl group attached to a long carbon chain. Esters are commonly found in nature and are known for their pleasant aromas and flavors. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butyl-2-hexyltetradecanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-butyl-2-hexyltetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Methyl 2-butyl-2-hexyltetradecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of methyl 2-butyl-2-hexyltetradecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2-butyl-2-hexyltetradecanoate can be compared with other esters, such as:
Methyl butanoate: A shorter-chain ester with a fruity aroma.
Ethyl hexanoate: Known for its pineapple-like scent.
Butyl acetate: Commonly used as a solvent in the paint industry.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties, such as higher boiling point and hydrophobicity, making it suitable for specialized industrial applications.
Conclusion
This compound is a versatile ester with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
89579-47-5 |
|---|---|
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
methyl 2-butyl-2-hexyltetradecanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-11-13-14-15-16-17-18-20-23-25(21-10-7-3,24(26)27-4)22-19-12-9-6-2/h5-23H2,1-4H3 |
Clé InChI |
SAYABDDOJRPBAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCC)(CCCCCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)


![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
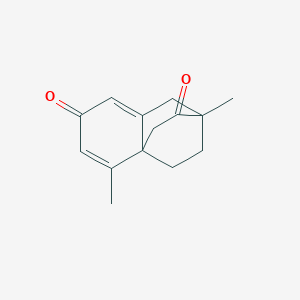
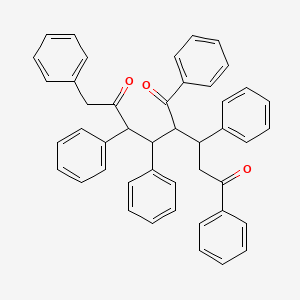
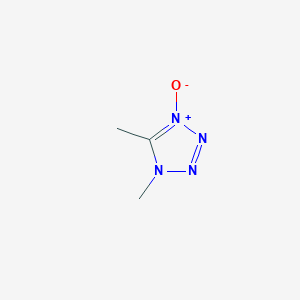
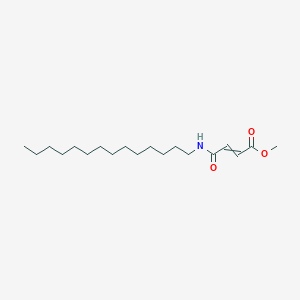
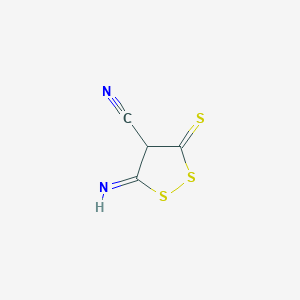

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

